N~2~-Acetyl-N-propan-2-yl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Acetyl-N-propan-2-yl-L-alaninamide is a chemical compound with the molecular formula C8H16N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for N2-Acetyl-N-propan-2-yl-L-alaninamide are not widely documented in publicly available sources. it is typically synthesized through standard organic synthesis techniques involving the acetylation of N-propan-2-yl-L-alaninamide .
Analyse Chemischer Reaktionen
N~2~-Acetyl-N-propan-2-yl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
N~2~-Acetyl-N-propan-2-yl-L-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N2-Acetyl-N-propan-2-yl-L-alaninamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N~2~-Acetyl-N-propan-2-yl-L-alaninamide can be compared with similar compounds such as:
N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-alanyl-L-alaninamide: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
N~2~-Acetyl-N-propan-2-yl-L-norleucinamide: This compound has a similar acetyl group but a different amino acid backbone, resulting in different biological activities.
This compound stands out due to its unique combination of functional groups and its versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
59658-60-5 |
---|---|
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)9-8(12)6(3)10-7(4)11/h5-6H,1-4H3,(H,9,12)(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
DEGVNVNZAJUJPZ-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)NC(=O)C(C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.